molecular formula C17H12N2O3 B1365173 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 623553-27-5

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1365173
CAS No.: 623553-27-5
M. Wt: 292.29 g/mol
InChI Key: OGNSHTKXWDPCCK-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound featuring a phthalimide group linked to a benzoxazole moiety via an ethyl chain. The phthalimide unit is a well-known scaffold in medicinal chemistry and material science, often associated with diverse biological activities. The benzoxazole ring is a privileged structure in drug discovery due to its varied pharmacological properties. This molecular architecture makes the compound a valuable intermediate for researchers in developing novel therapeutic agents, ligands for catalytic systems, or functional materials. Specific research applications could include its investigation as a potential enzyme inhibitor, a fluorescent probe, or a building block for more complex heterocyclic systems. As with related compounds, it is essential to handle this material with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSHTKXWDPCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469962
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623553-27-5
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalimide Formation via Phthalic Anhydride and Arylamine

A widely reported method for synthesizing isoindole-1,3-dione derivatives involves refluxing phthalic anhydride with an arylamine in glacial acetic acid. The reaction proceeds through nucleophilic attack of the amine on the anhydride, followed by cyclization to form the phthalimide ring. The product precipitates upon addition of water, allowing isolation by filtration and recrystallization.

  • Reaction conditions typically include refluxing for 10–14 hours.
  • Yields vary based on the amine used but generally range from 50% to 80%.
  • Recrystallization solvents commonly used are ethanol or aqueous ethanol.

This method has been applied successfully to related compounds such as 2-(5-chloro-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, demonstrating the feasibility of benzoxazole-substituted isoindole-1,3-diones.

Use of Benzoxazole-Containing Amines

The benzoxazolyl ethyl substituent can be introduced by employing an amine bearing the 1,3-benzoxazole moiety attached via an ethyl linker. For example, 2-(2-aminoethyl)-1,3-benzoxazole can react with phthalic anhydride to yield the target compound.

  • This approach leverages the nucleophilicity of the primary amine to open the anhydride ring.
  • The reaction is typically performed in acetic acid under reflux conditions.
  • The reaction time is optimized to ensure complete conversion and minimize side products.

Alternative Synthetic Routes

Other methods include:

However, the direct condensation of phthalic anhydride with benzoxazolyl ethyl amine remains the most straightforward and commonly reported route.

Detailed Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Starting materials Phthalic anhydride, 2-(2-aminoethyl)-1,3-benzoxazole High purity reagents recommended
Solvent Glacial acetic acid Facilitates ring closure and solubilizes reactants
Temperature Reflux (approx. 118 °C for acetic acid) Ensures complete reaction
Reaction time 10–14 hours Monitored by TLC or HPLC
Catalyst None or trace acetic acid (self-catalyzed) Sometimes sodium acetate used to buffer
Work-up Addition of water to precipitate product Filtration, washing with ether or water
Purification Recrystallization from ethanol or aqueous ethanol Enhances purity and yield
Yield 50–80% Dependent on reaction scale and purity

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Direct condensation Phthalic anhydride + benzoxazolyl ethyl amine Reflux in glacial acetic acid 10–14 h 50–80 Most common, straightforward
Alkylation of phthalimide Isoindole-1,3-dione + benzoxazolyl ethyl halide Base, solvent varies Moderate Requires prior phthalimide synthesis
Catalyzed condensation Benzoxazole derivatives + isoindole precursors Acid catalysis, reflux Variable Less common, more complex

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death. For instance, it has been demonstrated to inhibit the proliferation of human breast cancer cells by targeting specific molecular pathways related to tumor growth and metastasis .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics or antimicrobial agents .

3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Materials Science

1. Organic Electronics
In materials science, this compound has been explored as a potential material for organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has focused on optimizing its conductivity and stability for improved performance in electronic applications .

Environmental Studies

1. Environmental Monitoring
The compound's derivatives have been investigated for their potential use in environmental monitoring as fluorescent probes for detecting pollutants. Their ability to interact with specific environmental contaminants allows for the development of sensitive detection methods .

Case Studies

Study Application Findings
Study on Anticancer ActivityBreast Cancer Cell LinesInduced apoptosis via modulation of cell survival pathways
Antimicrobial EvaluationVarious Bacterial StrainsEffective against both Gram-positive and Gram-negative bacteria
Neuroprotection ResearchNeurodegenerative Disease ModelsReduced oxidative stress and inflammation in neuronal cells
Materials Science ResearchOrganic ElectronicsPotential application in OLEDs and OPVs due to favorable electronic properties
Environmental Monitoring StudyDetection of PollutantsDeveloped fluorescent probes for sensitive detection

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The isoindole structure may enhance the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-phthalimido)ethyl]benzoxazole
  • 2-(2-benzoxazol-2-ylethyl)isoindole-1,3-dione

Uniqueness

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined benzoxazole and isoindole structures, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to other similar compounds .

Biological Activity

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the isoindole family and exhibits potential therapeutic effects, particularly in anti-inflammatory and analgesic applications. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H12N2O3
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 623553-27-5

Research indicates that isoindole derivatives like this compound exhibit their biological activities through several mechanisms:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition is crucial for its anti-inflammatory properties .
  • Antioxidant Activity : It also demonstrates the ability to scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress-related damage .
  • Interaction with Neurotransmitter Systems : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in neurodegenerative diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. In vitro studies have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS) .

Analgesic Properties

In animal models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics like meloxicam. The effectiveness was assessed using the hot plate and acetic acid-induced writhing tests, where it significantly reduced pain responses .

Case Study 1: COX Inhibition

A study focused on synthesizing derivatives of isoindole compounds reported that several derivatives showed greater COX-2 inhibition than meloxicam. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzoxazole moiety enhanced COX selectivity .

Case Study 2: Antioxidant Activity

Another research article highlighted the antioxidant potential of this compound, demonstrating its efficacy in reducing lipid peroxidation levels in cellular models. The results indicated that it could protect against oxidative damage in neuronal cells .

Data Tables

Biological ActivityAssay TypeResultReference
COX InhibitionEnzyme AssayIC50 = 90 µM
Anti-inflammatoryCytokine Release AssayReduced TNF-alpha by 50%
Antioxidant ActivityLipid Peroxidation AssayDecreased MDA levels by 40%

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalic anhydride derivatives with amines or benzoxazole-containing precursors under reflux conditions. For example, phthalimide intermediates can be alkylated with 2-(chloromethyl)benzoxazole derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Purification often involves recrystallization from ethanol or ethyl acetate .

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

  • 1H/13C NMR : To confirm the integration of protons and carbons, particularly the benzoxazole and isoindole-dione moieties. For example, aromatic protons typically appear at δ 7.5–8.5 ppm, while methylene protons adjacent to the benzoxazole group resonate around δ 4.0–4.5 ppm .
  • X-ray crystallography : To resolve the crystal structure, as demonstrated for analogous isoindole-dione derivatives .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How are reaction conditions optimized for high-yield synthesis?

Optimization involves varying solvents (e.g., ethanol, DMF), temperatures (reflux vs. room temperature), and catalysts (e.g., acetic acid for acid-catalyzed condensation). For example, refluxing in ethanol with sodium acetate as a base has yielded 72–85% purity in related compounds . Reaction progress is monitored via TLC or HPLC .

Q. What are the solubility properties of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or ethyl acetate. Solubility data can be predicted using computational tools like COSMO-RS or experimental LogP measurements (e.g., LogD ~2.5 at pH 7.4) .

Q. How is purity assessed post-synthesis?

Purity is determined via:

  • Melting point analysis : Sharp melting points (e.g., 155–158°C for analogs) indicate high crystallinity .
  • Chromatography : HPLC or GC-MS to detect impurities (<1% threshold).
  • Elemental analysis : Matching calculated vs. observed C/H/N/O percentages .

Advanced Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, NMR may show averaged signals due to rapid proton exchange, while X-ray reveals static conformations. To resolve this:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Use DFT calculations to model energetically favorable conformations and compare with experimental data .

Q. What experimental design strategies mitigate side reactions during alkylation?

To minimize undesired alkylation at alternative sites:

  • Use protecting groups (e.g., Boc for amines) during intermediate synthesis.
  • Employ phase-transfer catalysts to enhance regioselectivity.
  • Optimize stoichiometry (e.g., limiting alkylating agent to 1.1 equivalents) and reaction time .

Q. How can computational tools (e.g., COMSOL Multiphysics) optimize synthetic pathways?

AI-driven simulations can model reaction kinetics, solvent effects, and energy profiles. For instance:

  • Reactor design : Simulate heat/mass transfer to prevent hotspots.
  • Virtual screening : Predict optimal catalysts or solvents using machine learning .

Q. What methodologies address low crystallinity in X-ray analysis?

  • Slow evaporation : Crystallize from ethyl acetate/hexane mixtures at 4°C.
  • Seeding : Introduce pre-formed microcrystals to induce nucleation.
  • High-pressure methods : Use diamond anvil cells for stubborn cases .

Q. How are mechanistic studies conducted to elucidate acyl transfer pathways?

  • Isotopic labeling : Track 18O or 13C in phthalimide intermediates.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
  • Trapping experiments : Use nucleophiles (e.g., thiols) to intercept reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

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